2-PIPERAZINECARBOXYLIC ACID, 1,4-BIS(PHENYLMETHYL)-METHYL ESTER,DIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is a chemical compound with the molecular formula C21H26N2O2. This compound is a derivative of piperazine and contains benzyl groups at the 1 and 4 positions of the piperazine ring. It is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, benzyl chloride, and ethyl chloroformate are commonly used as starting materials.
Reaction Steps:
Step 1: Piperazine is reacted with benzyl chloride to form 1,4-dibenzylpiperazine.
Step 2: The resulting 1,4-dibenzylpiperazine is then reacted with ethyl chloroformate to form the ethyl ester derivative.
Industrial Production Methods: The compound can be synthesized on an industrial scale using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or piperazine positions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Alkylated and benzylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibenzylpiperazine: Similar structure but lacks the carboxylic acid and ester groups.
Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar to the target compound but with an ethyl ester instead of a methyl ester.
1,4-Di-tert-butylpiperazine-2-carboxylic acid: Contains tert-butyl groups instead of benzyl groups.
Uniqueness: The presence of the benzyl groups and the specific ester group in 2-Piperazinecarboxylic Acid, 1,4-Bis(phenylmethyl)-methyl Ester, Dihydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
17532-21-7 |
---|---|
Molekularformel |
C20H26Cl2N2O2 |
Molekulargewicht |
397.34 |
IUPAC-Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H |
InChI-Schlüssel |
HLFHQYLVUNHJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.